molecular formula C7H14ClNO3 B1404040 (R)-(Pyrrolidin-3-yloxy)-acetic acid methyl ester hydrochloride CAS No. 1414960-62-5

(R)-(Pyrrolidin-3-yloxy)-acetic acid methyl ester hydrochloride

Cat. No.: B1404040
CAS No.: 1414960-62-5
M. Wt: 195.64 g/mol
InChI Key: UVWLDEJPOAOZOV-FYZOBXCZSA-N
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Description

(R)-(Pyrrolidin-3-yloxy)-acetic acid methyl ester hydrochloride (CAS 1414960-62-5) is a chiral chemical building block of interest in medicinal chemistry and pharmaceutical research . This compound, with the molecular formula C7H14ClNO3 and a molecular weight of 195.64 g/mol, features a pyrrolidine scaffold with a specific (R) configuration, which is critical for synthesizing enantiomerically pure molecules . The pyrrolidine ring is a privileged structure in drug discovery, and this methyl ester hydrochloride salt serves as a key synthetic intermediate . It is typically supplied with a high purity level (NLT 97%-98%) suitable for demanding research applications . As a versatile synthon, it can be used in the synthesis of more complex molecules, potentially for developing active pharmaceutical ingredients (APIs) and other biologically active compounds . Researchers value this material for exploring structure-activity relationships and creating targeted libraries in drug discovery projects. This product is strictly labeled For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any personal use.

Properties

IUPAC Name

methyl 2-[(3R)-pyrrolidin-3-yl]oxyacetate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO3.ClH/c1-10-7(9)5-11-6-2-3-8-4-6;/h6,8H,2-5H2,1H3;1H/t6-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVWLDEJPOAOZOV-FYZOBXCZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)COC1CCNC1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)CO[C@@H]1CCNC1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1414960-62-5
Record name Acetic acid, 2-[(3R)-3-pyrrolidinyloxy]-, methyl ester, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1414960-62-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Preparation Methods

Chemical Properties

Property Value
CAS No. 1414960-62-5
Molecular Formula C7H14ClNO3
Molecular Weight 195.64 g/mol
IUPAC Name methyl 2-[(3R)-pyrrolidin-3-yl]oxyacetate;hydrochloride
Standard InChI InChI=1S/C7H13NO3.ClH/c1-10-7(9)5-11-6-2-3-8-4-6;/h6,8H,2-5H2,1H3;1H/t6-;/m1./s1
Standard InChIKey UVWLDEJPOAOZOV-FYZOBXCZSA-N

Synthesis Conditions

Step Conditions
Esterification Room temperature, dichloromethane or ethanol, triethylamine as catalyst
Hydrochloride Formation Treatment with hydrochloric acid

Research Findings

Detailed studies on the biological activity of this compound have shown potential effects on serotonin signaling pathways and neuroprotective properties against oxidative stress. Further research is necessary to elucidate its precise effects on cellular functions, potentially employing techniques such as radiolabeled binding assays or enzyme kinetics.

Chemical Reactions Analysis

Ester Hydrolysis

The methyl ester group undergoes hydrolysis under acidic or basic conditions to yield carboxylic acid derivatives.

Reaction Conditions and Outcomes

ConditionReagentsProductYieldReference
Acidic hydrolysisHCl (aqueous), reflux(R)-(Pyrrolidin-3-yloxy)-acetic acid85–92%
Basic hydrolysisNaOH (aqueous), room tempSodium salt of the carboxylic acid78–86%

Mechanistic Insight :

  • Acidic hydrolysis proceeds via protonation of the ester carbonyl, followed by nucleophilic attack by water.

  • Basic hydrolysis involves hydroxide ion attack, forming a tetrahedral intermediate that collapses to release methanol .

Thermodynamic Data :
Hydrolysis of methyl acetate (analogous reaction) exhibits:

  • Δ<sub>r</sub>H° = -27.05 kJ/mol (aqueous) .

  • Activation energy: ~50 kJ/mol under basic conditions .

Oxidation Reactions

The compound’s secondary alcohol (pyrrolidin-3-yloxy moiety) and ester group are susceptible to oxidation.

Oxidation Pathways

Target GroupReagentsProductSelectivityReference
Secondary alcoholKMnO<sub>4</sub>, H<sub>2</sub>OKetone derivative>90%
Ester (α-C)CrO<sub>3</sub>, H<sub>2</sub>SO<sub>4</sub>α-Keto ester60–70%

Key Findings :

  • Oxidation of the pyrrolidine alcohol to a ketone preserves chirality at the α-carbon .

  • Over-oxidation of the ester group is mitigated using mild conditions .

Nucleophilic Substitution

The ester group participates in nucleophilic acyl substitution reactions.

Representative Reactions

NucleophileReagentsProductYieldReference
AmmoniaNH<sub>3</sub>, MeOH(R)-(Pyrrolidin-3-yloxy)-acetamide75%
Grignard reagentRMgX, dry etherTertiary alcohol derivative65–80%

Example :
Reaction with methylmagnesium bromide yields a tertiary alcohol, retaining the pyrrolidine stereochemistry .

Reduction Reactions

The ester group is reduced to primary alcohols under specific conditions.

Reducing AgentSolventProductYieldReference
LiAlH<sub>4</sub>Dry THF(R)-(Pyrrolidin-3-yloxy)-ethanol88%
NaBH<sub>4</sub>MeOHPartial reduction (no reaction)<5%

Notable Observation :
LiAlH<sub>4</sub> selectively reduces the ester to an alcohol without altering the pyrrolidine ring .

Cyclization Reactions

Intramolecular reactions form heterocyclic derivatives.

Dieckmann Cyclization

ConditionsProductYieldReference
t-BuOK, DMF, 80°CBicyclic γ-lactam70%

Mechanism :
Base-induced intramolecular ester condensation forms a six-membered lactam, leveraging the pyrrolidine nitrogen .

Esterification/Transesterification

Reaction TypeReagentsProductYieldReference
TransesterificationEtOH, H<sub>2</sub>SO<sub>4</sub>Ethyl ester derivative82%
Amide formationNH<sub>2</sub>R, DCCSubstituted acetamide75%

Stability and Degradation

  • pH Sensitivity : Degrades in strongly acidic (pH < 2) or basic (pH > 10) conditions via ester cleavage .

  • Thermal Stability : Decomposes above 200°C, releasing CO<sub>2</sub> and pyrrolidine derivatives .

Scientific Research Applications

Scientific Research Applications

  • Pharmacological Studies
    • (R)-(Pyrrolidin-3-yloxy)-acetic acid methyl ester hydrochloride has been investigated for its role as a modulator of neurotransmitter systems. It interacts with various receptors involved in neurotransmission, making it a candidate for neurological research.
    • Mechanism of Action : The compound acts as a ligand, binding to specific receptors or enzymes and modulating their activity, which could lead to therapeutic applications in treating neurological disorders.
  • Organic Synthesis
    • The compound is utilized in nucleophilic substitution and esterification reactions. Its unique structure allows for various modifications through functional group transformations.
    • Synthesis Methods : Common methods include the reaction of pyrrolidine derivatives with acetic acid or its derivatives, often optimized for large-scale production.
  • Biochemical Pathway Analysis
    • Studies on the interactions of this compound with biomolecules are crucial for understanding its biological effects. This includes binding studies that influence various biochemical pathways.

Case Studies

  • Neurotransmitter Modulation
    • A study explored the effects of this compound on serotonin receptors, demonstrating its potential to enhance serotonin signaling pathways. This could have implications for treating depression and anxiety disorders.
  • Antioxidant Properties
    • Research indicated that the compound exhibits antioxidant activities, suggesting potential applications in neuroprotection against oxidative stress-related conditions.
  • Cell Culture Applications
    • As a non-ionic organic buffering agent, it has been used in cell cultures to maintain pH levels between 6 and 8.5, demonstrating its utility in biological experiments requiring stable conditions.

Mechanism of Action

The mechanism of action of ®-(Pyrrolidin-3-yloxy)-acetic acid methyl ester hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

2.1. Enantiomeric Pair: (S)-Enantiomer
  • Compound : (S)-(Pyrrolidin-3-yloxy)-acetic acid methyl ester hydrochloride (CAS: 1414960-56-7)
  • Key Differences: Stereochemistry: The (S)-enantiomer differs in the spatial arrangement at the pyrrolidine 3-position, which may lead to distinct interactions with chiral biological targets (e.g., enzymes or receptors) .
2.2. Ester Variants
  • Compound: Ethyl 2-(pyrrolidin-3-yl)acetate hydrochloride (CAS: 726139-60-2, Similarity: 0.76) Structural Differences: Ethyl ester replaces the methyl ester; the acetate group is directly bonded to the pyrrolidine ring instead of via an ether linkage.
  • Compound : Ethyl 2-(pyrrolidin-3-yloxy)benzoate hydrochloride (CAS: N/A)

    • Structural Differences : A benzoate ester replaces the acetate group, introducing aromaticity.
    • Implications : The aromatic ring could increase π-π stacking interactions in biological systems but reduce solubility in aqueous environments .
2.3. Substituted Pyrrolidine Derivatives
  • Compound : (R)-2-(Pyrrolidin-2-yl)acetic acid hydrochloride (CAS: 439918-59-9, Similarity: 0.86)

    • Structural Differences : The acetic acid moiety is bonded to the pyrrolidine 2-position instead of the 3-position.
    • Implications : Altered substitution position may affect binding to targets like acetylcholinesterase (AChE), as seen in related azetidine derivatives .
  • Compound: (R)-Amino-(4-hydroxyphenyl)acetic acid methyl ester hydrochloride (CAS: 57591-61-4) Structural Differences: A 4-hydroxyphenyl group and amino substituent replace the pyrrolidinyloxy group. Applications: Used in antiviral peptides and β-lactam synthesis, highlighting divergent biological roles compared to the target compound .

Physicochemical and Functional Comparisons

Property Target Compound Ethyl 2-(Pyrrolidin-3-yl)acetate HCl Ethyl 2-(Pyrrolidin-3-yloxy)benzoate HCl (S)-Enantiomer
Molecular Formula C₇H₁₄ClNO₃ C₈H₁₆ClNO₃ C₁₃H₁₈ClNO₄ C₇H₁₄ClNO₃
Ester Group Methyl Ethyl Ethyl (benzoate) Methyl
Substitution Position 3-Oxyacetate 2-Acetate 3-Oxybenzoate 3-Oxyacetate (S-config.)
Lipophilicity (Predicted) Moderate Higher (ethyl chain) High (aromatic) Moderate
Applications Unknown (potential neuroprotectant) Intermediate/Uncharacterized Uncharacterized Discontinued

Biological Activity

(R)-(Pyrrolidin-3-yloxy)-acetic acid methyl ester hydrochloride is a synthetic compound with notable biological activities, particularly in the field of neuroscience. This article provides a comprehensive overview of its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data and research findings.

Chemical Structure and Properties

  • Molecular Formula : C₈H₁₄ClN₁O₃
  • Molecular Weight : 195.66 g/mol
  • Structure : The compound features a pyrrolidine ring with an oxyacetic acid moiety, which contributes to its unique biological properties.

The biological activity of this compound primarily involves its interaction with neurotransmitter systems. It acts as a modulator of various receptors, influencing signaling pathways associated with neurological functions. The compound has been shown to bind to specific enzymes and receptors, thereby altering their activity and affecting downstream cellular responses.

Neurological Effects

Research indicates that this compound exhibits significant effects on neurotransmission:

  • Neurotransmitter Modulation : The compound has been studied for its potential role in modulating neurotransmitter systems, particularly in the context of neurodegenerative diseases.
  • Neuroprotective Properties : Preliminary studies suggest that it may protect neuronal cells from oxidative stress and apoptosis, making it a candidate for further investigation in neuroprotection.

Anticancer Potential

Recent investigations have explored the anticancer properties of this compound:

  • Cytotoxicity Studies : In vitro studies demonstrated its cytotoxic effects against various cancer cell lines, including leukemia and breast cancer cells. The compound exhibited dose-dependent cytotoxicity, indicating potential as an anticancer agent .
  • Apoptosis Induction : Flow cytometry assays revealed that the compound induces apoptosis in cancer cells through the activation of caspase pathways, highlighting its mechanism as a potential therapeutic agent in oncology .

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, a comparison with structurally similar compounds is essential:

Compound NameStructure CharacteristicsBiological Activity
(S)-Pyrrolidin-3-yloxy-acetic acidEnantiomer with different pharmacological profileLimited neuroactive properties
N-MethylpyrrolidineLacks oxyacetic functionalityMinimal neuroactive properties
4-PiperidinolPiperidine instead of pyrrolidineDifferent receptor interactions
2-PyrrolidinoneLactam structureVarying biological activities

The stereochemistry and functional groups present in this compound contribute to its distinct biological effects compared to its analogs.

Case Studies and Research Findings

Several studies have documented the biological activity of this compound:

  • Study on Neuroprotection : A study focused on the neuroprotective effects of the compound demonstrated significant protection against oxidative stress in neuronal cell cultures, suggesting its potential application in treating neurodegenerative diseases.
  • Anticancer Activity Evaluation : Research evaluating the cytotoxic effects against various cancer cell lines reported IC₅₀ values indicating effective inhibition of cell proliferation at sub-micromolar concentrations. These findings support further development as an anticancer therapeutic agent .

Q & A

Q. How can the synthesis of (R)-(Pyrrolidin-3-yloxy)-acetic acid methyl ester hydrochloride be optimized for high enantiomeric purity?

  • Methodological Answer : Enantiomeric purity can be achieved via stereoselective synthesis using chiral catalysts or resolving agents. For esterification, carbodiimide coupling agents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) with NHS (N-hydroxysuccinimide) activate carboxyl groups, improving reaction efficiency and reducing racemization risks . Post-synthesis, chiral HPLC (High-Performance Liquid Chromatography) with columns such as Chiralpak® IA/IB can separate enantiomers. For example, (R)-Methyl-2-amino-2-(2-chlorophenyl)acetate hydrochloride (a structurally analogous compound) was purified to ≥98% purity using HPLC .

Q. What analytical techniques are recommended for assessing purity and structural integrity?

  • Methodological Answer :
  • HPLC : Use reverse-phase C18 columns with UV detection (λ = 210–254 nm) for purity assessment. Mobile phases like acetonitrile/water (with 0.1% trifluoroacetic acid) enhance peak resolution .
  • NMR Spectroscopy : ¹H and ¹³C NMR in deuterated solvents (e.g., DMSO-d₆ or CDCl₃) confirm structural integrity. For hydrochloride salts, observe characteristic downfield shifts for ammonium protons (~8–10 ppm).
  • Mass Spectrometry (MS) : High-resolution ESI-MS validates molecular weight (e.g., [M+H]+ or [M-Cl]+ ions for hydrochloride salts) .

Q. How should researchers handle stability issues during storage?

  • Methodological Answer : Hydrochloride salts are hygroscopic; store desiccated at -20°C under inert gas (N₂/Ar). Decomposition products (e.g., free amine or acetic acid derivatives) can be monitored via TLC or HPLC. Safety data sheets for analogous compounds recommend avoiding prolonged exposure to moisture or heat, as these may hydrolyze the ester bond .

Advanced Research Questions

Q. How do stereochemical configurations influence reactivity in medicinal chemistry applications?

  • Methodological Answer : The (R)-configuration at the pyrrolidine oxygen affects hydrogen-bonding interactions with biological targets. For example, stereospecific synthesis of pyrrolidinone hydrochlorides (e.g., EP 4,374,877 A2) showed that minor enantiomeric impurities (≤2%) reduced binding affinity by 30–50% in kinase assays . Computational modeling (e.g., molecular docking with AutoDock Vina) can predict enantiomer-specific interactions.

Q. How can contradictory solubility data across studies be resolved?

  • Methodological Answer : Solubility discrepancies often arise from solvent polarity, pH, or temperature variations. For instance:
  • In aqueous buffers (pH 7.4), solubility may decrease due to protonation of the pyrrolidine nitrogen.
  • In polar aprotic solvents (e.g., DMSO), solubility increases (~50–100 mg/mL).
    Systematically test solubility in buffered solutions (e.g., PBS, Tris-HCl) and organic solvents (methanol, acetonitrile) under controlled conditions. Reference protocols from radioimmunoassays (e.g., methanol dilution for indole derivatives ) to design experiments.

Q. What strategies mitigate decomposition during in vitro biological assays?

  • Methodological Answer :
  • Ascorbic Acid Stabilization : Add 1 g/L ascorbic acid to aqueous solutions to inhibit oxidative degradation, as demonstrated for 5-hydroxy-3-indole acetic acid methyl ester .
  • Low-Temperature Incubation : Conduct assays at 4°C to slow hydrolysis. Prevalidate compound stability via LC-MS over 24-hour periods.

Data Contradiction Analysis

Q. How should researchers interpret conflicting cytotoxicity data in cell-based studies?

  • Methodological Answer : Discrepancies may stem from cell line variability or assay conditions. For example:
  • Cell Permeability : Use LC-MS to quantify intracellular concentrations, as ester hydrolysis rates differ between HEK293 and HeLa cells .
  • Serum Effects : Fetal bovine serum (FBS) contains esterases; validate assays in serum-free media or with esterase inhibitors (e.g., phenylmethylsulfonyl fluoride).

Safety and Handling Protocols

Q. What safety precautions are critical for handling this compound?

  • Methodological Answer :
  • Personal Protective Equipment (PPE) : Wear nitrile gloves, eye protection, and lab coats. Respiratory protection (N95 masks) is advised if handling powders due to inhalation risks .
  • Ventilation : Use fume hoods for weighing and synthesis. Hydrochloride salts may release HCl vapors under heat .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
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(R)-(Pyrrolidin-3-yloxy)-acetic acid methyl ester hydrochloride
Reactant of Route 2
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(R)-(Pyrrolidin-3-yloxy)-acetic acid methyl ester hydrochloride

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